molecular formula C23H21N3O2S B2524676 N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207059-03-7

N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2524676
CAS RN: 1207059-03-7
M. Wt: 403.5
InChI Key: CPUIPKNYSOQLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide" is a derivative of thieno[3,2-d]pyrimidin, which is a heterocyclic compound that has been the focus of various studies due to its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin derivatives typically involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of a related compound involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination with phosphorus oxychloride . These methods could potentially be adapted for the synthesis of the compound by altering the starting materials and reaction conditions to incorporate the specific substituents of the target molecule.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin derivatives is characterized by the presence of a thieno[3,2-d]pyrimidin core, which can be substituted with various functional groups. The crystal structures of similar compounds have been determined, showing that these molecules can adopt folded conformations stabilized by intramolecular hydrogen bonds . The angles between the rings and the planarity of the molecules are important for their biological activity and can be studied using X-ray crystallography and computational methods such as density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of thieno[3,2-d]pyrimidin derivatives is influenced by the electronic properties of the substituents attached to the core. The HOMO and LUMO energies, as well as the molecular electrostatic potential (MEP) surface map, can provide insights into the sites of electrophilic and nucleophilic attack, which are crucial for understanding the compound's interactions with biological targets . The intermolecular interactions within the crystal structures can be analyzed using Hirshfeld surface analysis to understand the compound's stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly affect these properties, which in turn can influence the compound's pharmacokinetic profile. Theoretical calculations and experimental measurements are necessary to accurately determine these properties for the compound .

Biological Activity

Although the specific biological activity of "N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide" is not provided, related compounds have shown promising anticancer activity. For example, a related compound exhibited marked inhibition against various human cancer cell lines, suggesting that the compound may also possess anticancer properties . Additionally, other thieno[3,2-d]pyrimidin derivatives have been designed as histamine H1-receptor antagonists, indicating the potential for diverse biological activities .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has delved into the formation and characterization of heterocyclic compounds similar to the one , highlighting their structural and synthetic interest. For example, studies on the heterocyclic derivatives of guanidine and their X-Ray structure determination offer insights into the complexities of synthesizing and characterizing such molecules, which play a crucial role in developing new therapeutic agents and understanding molecular interactions (Banfield, Fallon, & Gatehouse, 1987).

Antimicrobial Activity

Some derivatives of thienopyrimidines, which share structural similarities with the target compound, have been synthesized and evaluated for their antimicrobial properties. This research underscores the potential of such compounds in addressing drug-resistant microbial infections, contributing to the development of new antimicrobials (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Radiopharmaceutical Development

Investigations into pyrazolopyrimidineacetamides for imaging the translocator protein (18 kDa) with positron emission tomography (PET) highlight the role of structurally related compounds in developing diagnostic tools. Such studies provide a foundation for exploring the diagnostic and therapeutic applications of complex heterocyclic compounds in medical imaging (Dollé, Hinnen, Damont, et al., 2008).

Chemical Reactivity and Transformation

Research on the reaction dynamics of related heterocyclic compounds under specific conditions, such as microwave irradiation, provides valuable insights into chemical reactivity and potential pathways for synthesizing novel derivatives. These findings are crucial for developing new synthetic methodologies and compounds with potential applications in various scientific and industrial fields (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Structural Analysis and Molecular Design

The detailed structural analysis and molecular design of related compounds, as demonstrated through crystallographic studies, underline the importance of understanding molecular geometry and interactions for designing compounds with desired properties. Such research contributes to the fields of medicinal chemistry and drug design by providing insights into the molecular basis of compound efficacy and specificity (Park, Park, Lee, & Kim, 1995).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-14-4-7-17(8-5-14)19-12-29-22-21(19)24-13-26(23(22)28)11-20(27)25-18-9-6-15(2)16(3)10-18/h4-10,12-13H,11H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUIPKNYSOQLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.